molecular formula C21H25NO3S B14501449 O-[2-(4-Phenoxyphenoxy)cyclohexyl] ethylcarbamothioate CAS No. 63066-84-2

O-[2-(4-Phenoxyphenoxy)cyclohexyl] ethylcarbamothioate

Cat. No.: B14501449
CAS No.: 63066-84-2
M. Wt: 371.5 g/mol
InChI Key: ZUWUSAIOUHJKKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-[2-(4-Phenoxyphenoxy)cyclohexyl] ethylcarbamothioate is a chemical compound known for its unique structure and properties It is characterized by the presence of phenoxy groups attached to a cyclohexyl ring, which is further linked to an ethylcarbamothioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-[2-(4-Phenoxyphenoxy)cyclohexyl] ethylcarbamothioate typically involves multiple steps, starting with the preparation of the phenoxyphenoxycyclohexane intermediate. This intermediate is then reacted with ethyl isothiocyanate under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

O-[2-(4-Phenoxyphenoxy)cyclohexyl] ethylcarbamothioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamothioate group to a thiol or other reduced forms.

    Substitution: The phenoxy groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of phenoxy derivatives.

Scientific Research Applications

O-[2-(4-Phenoxyphenoxy)cyclohexyl] ethylcarbamothioate has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of O-[2-(4-Phenoxyphenoxy)cyclohexyl] ethylcarbamothioate involves its interaction with specific molecular targets. The phenoxy groups may interact with enzymes or receptors, modulating their activity. The ethylcarbamothioate moiety can also participate in biochemical pathways, affecting cellular functions. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • O-[2-(4-Phenoxyphenoxy)cyclohexyl] N-ethylcarbamothioate
  • O-[2-(4-Phenoxyphenoxy)cyclohexyl] methylcarbamothioate

Uniqueness

O-[2-(4-Phenoxyphenoxy)cyclohexyl] ethylcarbamothioate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

63066-84-2

Molecular Formula

C21H25NO3S

Molecular Weight

371.5 g/mol

IUPAC Name

O-[2-(4-phenoxyphenoxy)cyclohexyl] N-ethylcarbamothioate

InChI

InChI=1S/C21H25NO3S/c1-2-22-21(26)25-20-11-7-6-10-19(20)24-18-14-12-17(13-15-18)23-16-8-4-3-5-9-16/h3-5,8-9,12-15,19-20H,2,6-7,10-11H2,1H3,(H,22,26)

InChI Key

ZUWUSAIOUHJKKE-UHFFFAOYSA-N

Canonical SMILES

CCNC(=S)OC1CCCCC1OC2=CC=C(C=C2)OC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.